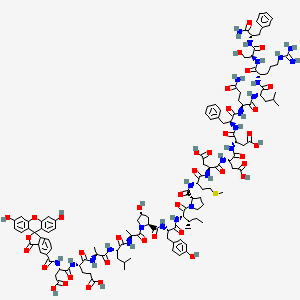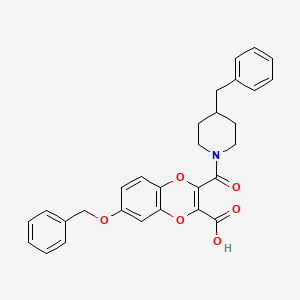
LTB4 antagonist 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LTB4 antagonist 3: is a compound known for its anti-inflammatory properties. It functions by inhibiting the activity of leukotriene B4, a potent lipid mediator involved in inflammation and immune responses. This compound has garnered significant interest due to its potential therapeutic applications in treating various inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 3 involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production.
Analyse Chemischer Reaktionen
Types of Reactions: LTB4 antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: LTB4 antagonist 3 is used in chemical research to study the mechanisms of inflammation and immune responses. It serves as a tool compound to investigate the role of leukotriene B4 in various biological processes.
Biology: In biological research, this compound is employed to explore the pathways involved in leukocyte recruitment and activation. It helps in understanding the molecular mechanisms underlying inflammatory diseases.
Medicine: The compound has potential therapeutic applications in treating conditions such as asthma, arthritis, and inflammatory bowel disease. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: In the pharmaceutical industry, this compound is used in the development of new anti-inflammatory drugs. Its unique properties make it a valuable candidate for drug discovery and development.
Wirkmechanismus
LTB4 antagonist 3 exerts its effects by binding to the leukotriene B4 receptor, thereby blocking the interaction between leukotriene B4 and its receptor. This inhibition prevents the activation of downstream signaling pathways that lead to inflammation and immune cell recruitment. The compound specifically targets the leukotriene B4 receptor, making it highly selective and effective in reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- Leukotriene B4 receptor antagonist 1
- Leukotriene B4 receptor antagonist 2
- Leukotriene B4 receptor antagonist 4
Comparison: LTB4 antagonist 3 stands out due to its high selectivity and potency in inhibiting the leukotriene B4 receptor. Compared to other similar compounds, it has shown superior efficacy in reducing inflammation and has a better safety profile. Its unique molecular structure allows for more effective binding to the receptor, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C29H27NO6 |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
2-(4-benzylpiperidine-1-carbonyl)-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C29H27NO6/c31-28(30-15-13-21(14-16-30)17-20-7-3-1-4-8-20)26-27(29(32)33)36-25-18-23(11-12-24(25)35-26)34-19-22-9-5-2-6-10-22/h1-12,18,21H,13-17,19H2,(H,32,33) |
InChI-Schlüssel |
QJHNUCHFWIOGCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(OC4=C(O3)C=CC(=C4)OCC5=CC=CC=C5)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


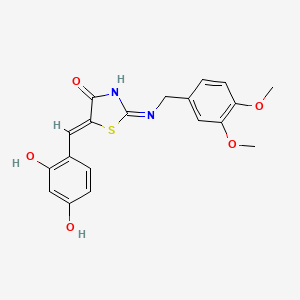
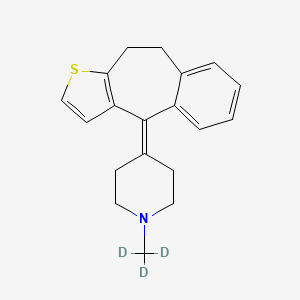
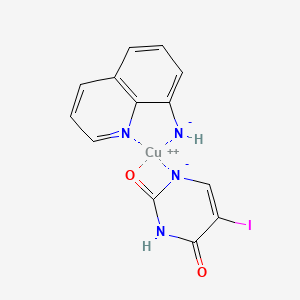
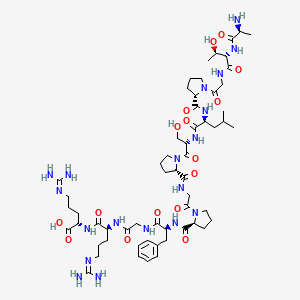

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
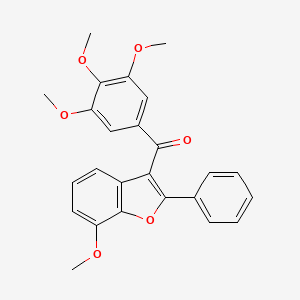
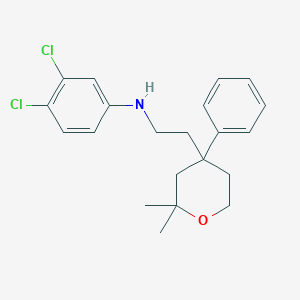

![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
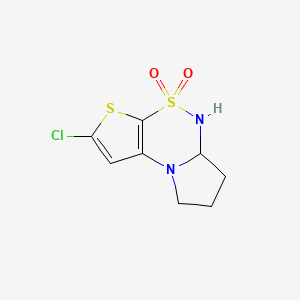
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)
